molecular formula C26H29N5O2 B1684632 Crenolanib CAS No. 670220-88-9

Crenolanib

Cat. No.: B1684632
CAS No.: 670220-88-9
M. Wt: 443.5 g/mol
InChI Key: DYNHJHQFHQTFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of crenolanib involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Crenolanib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities .

Comparison with Similar Compounds

Uniqueness of Crenolanib: this compound is unique in its high selectivity and potency against both wild-type and mutant isoforms of FLT3, PDGFRα, and PDGFRβ . Unlike other inhibitors, it preferentially binds to the active conformation of these kinases, making it effective against resistance-conferring mutations .

Biological Activity

Crenolanib is a second-generation tyrosine kinase inhibitor (TKI) primarily developed for the treatment of acute myeloid leukemia (AML) with FLT3 mutations. This compound has garnered attention due to its selective activity against FLT3 internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML patients. This compound's mechanism of action extends beyond FLT3 inhibition, influencing various biological pathways that contribute to its therapeutic effects.

This compound functions as a selective type I pan-FLT3 inhibitor, demonstrating potent inhibition of FLT3 signaling pathways. It has shown efficacy against both FLT3-ITD and FLT3-TKD mutations, which are often associated with poor prognosis in AML patients. This compound's selectivity allows it to minimize off-target effects, providing a more favorable safety profile compared to other FLT3 inhibitors like quizartinib.

Anti-Angiogenic Effects

Recent studies have highlighted this compound's anti-angiogenic properties . In vitro and in vivo experiments demonstrated that this compound inhibits endothelial cell viability, migration, and sprout formation, leading to reduced tumor growth and microvessel density in various cancer models. Notably, this compound induced apoptosis in endothelial cells independently of PDGFR expression, suggesting a broader mechanism of action that could be beneficial in treating solid tumors as well as hematological malignancies .

Clinical Efficacy in AML

This compound has been evaluated in several clinical trials focusing on its efficacy when combined with intensive chemotherapy for patients with FLT3-mutated AML. A recent study reported an overall complete remission rate of 86% among 44 patients treated with this compound alongside induction chemotherapy. The median overall survival was not reached after 45 months of follow-up, indicating promising long-term outcomes .

Table: Clinical Outcomes of this compound in AML Trials

StudyPatient PopulationComplete Remission RateMedian Overall SurvivalNotable Findings
44 adults with FLT3-mutated AML86%Not reachedHigh rates of MRD negativity
Patients treated with this compound monotherapy37% CR with incomplete recoveryVariableResistance mutations observed
This compound vs. other TKIsSuperior cytotoxicity compared to quizartinibN/ALower myelosuppression rates

Case Study: Efficacy in Older Adults

In a cohort study involving older adults (aged 60 years and above), this compound demonstrated a complete remission rate of 80% . Despite higher rates of treatment-related toxicities, the results indicated that younger patients had significantly better outcomes, emphasizing the need for age-specific treatment regimens .

Case Study: Resistance Mechanisms

Research has identified mechanisms of resistance to this compound in patients with AML. Whole exome sequencing revealed genetic alterations associated with treatment failure, underscoring the complexity of managing FLT3-mutant leukemias and the necessity for ongoing monitoring and potential combination therapies to overcome resistance .

Properties

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNHJHQFHQTFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985873
Record name Crenolanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670220-88-9
Record name Crenolanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670220-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crenolanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crenolanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crenolanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRENOLANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound, (1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester (2 g, 3.68 mmol, 1 equivalent), sodium t-butoxide (1.77 g, 18.4 mmol, 5 equivalents), 2-methyltetrahydrofuran (30 mL, 15 volumes), and water (66 mL, 1 equivalent) were added to a 100 mL round bottom flask. The mixture was heated to reflux and held at reflux for 24–30 hours. At reaction completion, the mixture was cooled to 20–30° C. The reaction was quenched into a 20% citric acid solution (10 volumes) and stirred at 20–30° C. for 30–60 minutes. The citrate salt precipitated out of solution during this time. A 50% sodium hydroxide solution (˜1 weight equivalent) was charged to basify the reaction mixture (pH 10–12). The layers were separated at 30–40° C. The aqueous layer was washed with ethyl acetate (10 volumes) and then the combined organics were concentrated to low volume. Ethyl acetate (14 mL, 7 volumes) was charged and the slurry was allowed to granulate for 10–20 hours. The solids were filtered and 1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine (1.4 g, 86% yield) was isolated.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.